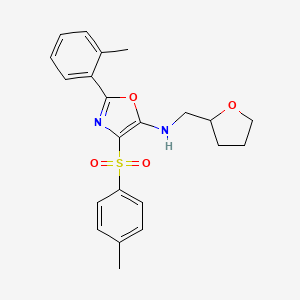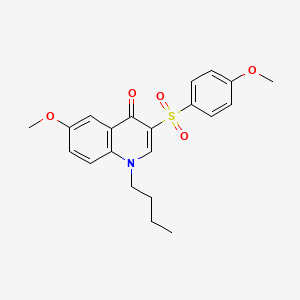![molecular formula C27H30N6O3 B2499963 1-Methyl-8-(4-phenoxyphenyl)-3-(2-piperidylethyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione CAS No. 938883-35-3](/img/structure/B2499963.png)
1-Methyl-8-(4-phenoxyphenyl)-3-(2-piperidylethyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-Methyl-8-(4-phenoxyphenyl)-3-(2-piperidylethyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione" is a complex organic molecule that appears to be related to a family of compounds with potential pharmacological properties. The synthesis and study of similar compounds have been reported in the literature, which provides insights into the methods of synthesis, molecular structure, chemical reactions, and physical and chemical properties of such compounds.
Synthesis Analysis
The synthesis of related piperidine-spiro-imidazolidinediones has been achieved through the Bucherer–Bergs and Strecker methods, starting from methyl-substituted phenylpiperidines and cyanoaminopiperidines . Similarly, the synthesis of imidazo[1,2,3-cd]purine-diones has been performed by intramolecular alkylation, which involves a series of reactions starting from nitrosopyrimidine-diones, followed by hydrogenation, reaction with orthocarboxylate, and mesyl chloride to yield the desired compounds . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure and stereochemistry of synthesized compounds can be determined using spectroscopic methods such as 1H and 13C NMR . The mesoionic purinone analogs, which are structurally related to the compound of interest, have been found to exist predominantly in a specific tautomeric form and have been characterized by their reactivity and tautomeric preferences .
Chemical Reactions Analysis
The chemical behavior of related compounds includes hydrolytic ring-opening reactions, as observed in mesoionic imidazo[1,2-c]pyrimidine-diones . Additionally, 1,3-dipolar cycloadditions have been utilized to synthesize triazolylpyrimido[1,2,3-cd]purine-diones, which involve the reaction of alkyl azides with ethynyl derivatives to produce regioisomers . The formation of 1,3-diaryl-5-(hydroxyimino)imidazolidine-diones from the reaction of nitromethane with aryl isocyanates in the presence of triethylamine has also been reported, indicating the potential for diverse chemical reactivity in this class of compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are typically characterized by their spectroscopic data, which can provide information on their purity, molecular structure, and potential functional groups. The reactivity of these compounds with various reagents can also shed light on their chemical properties, such as the susceptibility to undergo cycloaddition reactions or hydrolytic ring-opening .
科学的研究の応用
Pharmacological Evaluation and Biological Activities
- The compound and its derivatives exhibit significant pharmacological potential, particularly as ligands for serotonin (5-HT1A) receptors, showing promise in preclinical studies for anxiolytic-like and antidepressant activities. Specifically, certain derivatives demonstrated behavior comparable to established antidepressants like Imipramine in animal models, indicating their potential for treating mood disorders (Zagórska et al., 2009).
- Analogues of the compound have displayed strong prophylactic antiarrhythmic activity and significant hypotensive activity in pharmacological studies, suggesting their utility in cardiovascular disease management. These findings are backed by their observed affinities for alpha1- and alpha2-adrenoreceptors, which play crucial roles in cardiovascular function (Chłoń-Rzepa et al., 2004).
Synthetic Strategies and Derivative Development
- Novel synthetic strategies have been developed for creating a range of derivatives of the parent compound. These methods emphasize high yields, convenience, and ease of purification, which are critical for the efficient production of potential therapeutic agents. Specifically, the use of 1,1,1,3,3,3,-hexamethyldisilazane in cyclization reactions has been highlighted for its effectiveness (Hayallah & Famulok, 2007).
- The synthesis of novel purine-diones and pyridopyrimidine-diones, designed as analogues of olomoucine, underscores the versatility of the parent compound as a scaffold for developing new anticancer agents. The synthesized compounds showed promising inhibitory activity against certain human breast cancer cell lines, signifying their potential in cancer therapy (Hayallah, 2017).
特性
IUPAC Name |
4-methyl-6-(4-phenoxyphenyl)-2-(2-piperidin-1-ylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N6O3/c1-29-24-23(25(34)33(27(29)35)17-16-30-14-6-3-7-15-30)32-19-18-31(26(32)28-24)20-10-12-22(13-11-20)36-21-8-4-2-5-9-21/h2,4-5,8-13H,3,6-7,14-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALUMVICVNVMMBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CCN3CCCCC3)N4CCN(C4=N2)C5=CC=C(C=C5)OC6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-8-(4-phenoxyphenyl)-3-(2-piperidylethyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(benzylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)propanamide](/img/structure/B2499882.png)


![N-allyl-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide](/img/structure/B2499886.png)


![6-[(Cyclopent-3-en-1-yl)methoxy]imidazo[1,2-b]pyridazine](/img/structure/B2499891.png)

![N-benzyl-N-(6-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2499895.png)

![7-ethyl-8-methyl-6-oxo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2499899.png)
![4,6-Dimethyl-2-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B2499901.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2499903.png)